2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine
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Overview
Description
2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups and a triazole ring attached via a sulfanyl linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multi-step reactions. One common method involves the initial formation of the triazole ring, followed by the introduction of the pyrimidine ring. The synthesis begins with the reaction of 4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazole with a suitable methylating agent to introduce the methyl groups. This is followed by the reaction with a pyrimidine precursor under controlled conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to minimize side reactions and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding reduced forms.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced sulfanyl derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl and triazole groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-mercaptopyrimidine
- 4,6-Dimethyl-2-thiolpyrimidine
- 4,6-Dimethyl-2-(1H)-pyrimidinethione
Uniqueness
2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is unique due to the presence of both the triazole and pyrimidine rings, which confer distinct chemical and biological properties. The combination of these rings with the sulfanyl linkages enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
4,6-dimethyl-2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S2/c1-12(2)25-18-22-21-16(23(18)15-8-6-5-7-9-15)11-24-17-19-13(3)10-14(4)20-17/h5-10,12H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTOJMGARBNNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=CC=C3)SC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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